molecular formula C10H11N3O4 B141371 1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane CAS No. 154140-56-4

1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane

Cat. No. B141371
M. Wt: 237.21 g/mol
InChI Key: YGTNHTPZQUQMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane, commonly known as DDN, is a diazo compound that has been widely used in scientific research. It is a yellow to orange crystalline powder that is highly sensitive to light, heat, and shock. DDN is a versatile compound that can be used in a variety of applications, including organic synthesis, photochemistry, and biochemistry.

Mechanism Of Action

The mechanism of action of DDN is complex and not fully understood. DDN is a highly reactive compound that can undergo a variety of reactions, including cycloadditions, eliminations, and rearrangements. The exact mechanism by which DDN reacts with other compounds depends on the specific reaction conditions and the nature of the other compound involved.

Biochemical And Physiological Effects

DDN has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause skin irritation and respiratory problems if inhaled. DDN should be handled with care and used only in a well-ventilated laboratory setting.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DDN in lab experiments is its versatility. DDN can be used to synthesize a wide variety of organic compounds, and its highly reactive nature makes it useful in a variety of reactions. However, DDN is also highly sensitive to light, heat, and shock, which can make it difficult to handle in a laboratory setting. Careful handling and storage are essential to ensure the stability of DDN.

Future Directions

There are many potential future directions for research involving DDN. One area of interest is the development of new methods for synthesizing DDN and related compounds. Another area of interest is the use of DDN in the synthesis of novel organic compounds with potential applications in medicine, materials science, and other fields. Finally, further research is needed to better understand the mechanism of action of DDN and its potential biochemical and physiological effects.

Synthesis Methods

DDN can be synthesized using a variety of methods, including the reaction of 4,5-dimethoxy-2-nitroaniline with diazomethane. The reaction is typically carried out in anhydrous ether or dichloromethane, and the resulting product is purified using column chromatography. Other methods for synthesizing DDN include the reaction of 4,5-dimethoxy-2-nitrophenol with diazomethane and the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with diazomethane.

Scientific Research Applications

DDN has been used extensively in scientific research, particularly in the field of organic synthesis. It is a versatile compound that can be used to synthesize a variety of organic compounds, including diazo compounds, azo compounds, and nitroso compounds. DDN has also been used in photochemistry, where it is used to generate highly reactive intermediates that can be used in a variety of reactions.

properties

CAS RN

154140-56-4

Product Name

1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-(1-diazoethyl)-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C10H11N3O4/c1-6(12-11)7-4-9(16-2)10(17-3)5-8(7)13(14)15/h4-5H,1-3H3

InChI Key

YGTNHTPZQUQMKP-UHFFFAOYSA-N

SMILES

CC(=[N+]=[N-])C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Canonical SMILES

CC(=[N+]=[N-])C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Other CAS RN

116271-29-5

synonyms

1-(4,5-dimethoxy-2-nitrophenyl)diazoethane
DMNPE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.